![molecular formula C20H44N2O9 B605475 Amino-PEG9-Amine CAS No. 474082-35-4](/img/structure/B605475.png)
Amino-PEG9-Amine
Overview
Description
Amino-PEG9-Amine is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The molecular formula of Amino-PEG9-Amine is C20H44N2O9 .
Synthesis Analysis
Amino end-group functionalised polyglycols, such as Amino-PEG9-Amine, are important intermediates in the synthesis of sophisticated polymeric architectures and biomaterials . A strategy for the end-group conversion of hydroxyl-terminated polyglycols to amino-terminated polyglycols has been reported . This process involves high isolated yields and excellent end-group fidelity .
Molecular Structure Analysis
The molecular weight of Amino-PEG9-Amine is 456.58 . The InChI code is 1S/C20H44N2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-22H2
. The Canonical SMILES is C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
.
Physical And Chemical Properties Analysis
Amino-PEG9-Amine is a liquid at room temperature . The compound should be stored at 4°C and protected from light .
Scientific Research Applications
Catalyst in Aerobic Thiophenol Oxidation
Amino-PEG9-Amine, also known as polyether amine, has been employed as an environmentally friendly, cost-effective catalyst for the aerobic oxidation of thiophenols, leading to the synthesis of disulfides . This polyether amine-based catalytic process eliminates the need for expensive stoichiometric oxidants and minimizes the formation of over-oxidized by-products .
Production of Disulfides
The oxidative coupling of thiols serves as a fundamental pathway for the production of disulfides, which are vital in both chemical and biological processes . Amino-PEG9-Amine plays a crucial role in this process .
Polymer Catalysts
Polymer catalysts, which feature catalytically active functional groups integrated into their polymer structure, are widely used in the field of organic synthesis . Amino-PEG9-Amine, being a polymer, can be used as a catalyst in various chemical reactions .
Recyclable Catalyst
Over 90% of the Amino-PEG9-Amine catalyst can be efficiently recovered for reuse without loss of activity, making this a sustainable and cost-effective catalytic approach .
Role in Cell Growth and Differentiation
Polyamines, a class of compounds to which Amino-PEG9-Amine belongs, play a role in cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction in animals, plants, and microorganisms .
Role in Pathophysiological Processes
Polyamines are involved in several pathophysiological processes including carcinogenesis and other diseases . They have potential applications in developing new approaches for cancer therapy and other diseases .
Mechanism of Action
Target of Action
Amino-PEG9-Amine is a PEG-based PROTAC linker . The primary targets of Amino-PEG9-Amine are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
Amino-PEG9-Amine interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. The compound’s mode of action involves the selective degradation of target proteins .
Biochemical Pathways
It is known that the compound operates within the ubiquitin-proteasome system . This system plays a crucial role in maintaining cellular homeostasis by controlling protein degradation, cell cycle progression, and DNA repair.
Pharmacokinetics
It is known that pegylation, the process of attaching peg chains to molecules, can improve the pharmacokinetic properties of therapeutic agents . PEGylation can increase the half-life of drugs in the bloodstream, enhance their solubility, and reduce their immunogenicity .
Result of Action
The molecular and cellular effects of Amino-PEG9-Amine’s action primarily involve the selective degradation of target proteins . By directing the ubiquitin-proteasome system to degrade specific proteins, Amino-PEG9-Amine can influence various cellular processes, potentially leading to therapeutic effects.
Future Directions
Peptide drug development, including compounds like Amino-PEG9-Amine, has made great progress in the last decade . New production, modification, and analytic technologies have helped to overcome the inherent drawbacks of peptides and have allowed the continued advancement of this field . Future developments in therapeutic peptides are expected to continue to expand their applicability in various therapeutic areas .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYRXJJAEDMZGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG9-Amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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